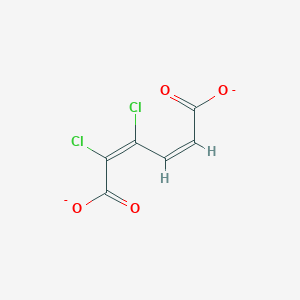
(2Z,4Z)-2,3-dichloromuconate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,4Z)-2,3-dichloromuconate(2-) is a 2,3-dichloromuconate(2-) obtained by deprotonation of the carboxy groups of (2Z,4Z)-2,3-dichloromuconic acid. Major species at pH 7.3 It is a conjugate base of a (2Z,4Z)-2,3-dichloromuconic acid.
科学的研究の応用
Environmental Bioremediation
A significant application of (2Z,4Z)-2,3-dichloromuconate involves its role in environmental bioremediation. Diaphorobacter sp. strain JS3050 can utilize 3,4-dichloronitrobenzene (3,4-DCNB) as a carbon, nitrogen, and energy source. The complete genome of this strain was sequenced, revealing a sophisticated degradation pathway where a nitroarene dioxygenase converts 3,4-DCNB to 4,5-dichlorocatechol, which is then transformed into 3,4-dichloromuconate. This pathway highlights the microbial catabolic diversity and adaptive evolution in response to environmental xenobiotics (Gao et al., 2020).
Pollutant Degradation
(2Z,4Z)-2,3-dichloromuconate is also involved in the degradation of environmental pollutants. Laccase isoenzymes from Pleurotus ostreatus HAUCC 162, in a laccase-mediator system (LMS), efficiently degrade various environmental pollutants, leading to the production of intermediates like 3-chloromuconate. This degradation pathway offers insights into the application of laccases in environmental biotechnology (Zhuo et al., 2018).
Heterogeneous Catalysis
The substance is also a point of interest in the field of heterogeneous catalysis. Research has been conducted on the reactivity of nickel oxide (NiO) for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) with ozone. NiO was found to significantly improve the degradation and mineralization of 2,4-D, highlighting its role as a catalyst. This study opens avenues for the use of (2Z,4Z)-2,3-dichloromuconate in catalytic processes for the degradation of resistant pollutants (Rodríguez et al., 2013).
Photocatalysis
The compound has implications in photocatalysis as well. Fe3O4@WO3/SBA-15 nanomaterials were synthesized and characterized for the photodegradation of dichlorophenoxyacetic acid (2,4-D) under UV irradiation. The study highlighted the photocatalytic efficiency of these nanomaterials, with Fe3O4@WO3/SBA-15 (5%) achieving significant degradation of 2,4-D, indicating a potential application of (2Z,4Z)-2,3-dichloromuconate in advanced photocatalytic degradation processes (Lima et al., 2020).
特性
製品名 |
(2Z,4Z)-2,3-dichloromuconate(2-) |
|---|---|
分子式 |
C6H2Cl2O4-2 |
分子量 |
208.98 g/mol |
IUPAC名 |
(2Z,4Z)-2,3-dichlorohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/p-2/b2-1-,5-3- |
InChIキー |
SOSGLWHQVQUMLM-NWJCXACMSA-L |
異性体SMILES |
C(=C\C(=O)[O-])\C(=C(/C(=O)[O-])\Cl)\Cl |
正規SMILES |
C(=CC(=O)[O-])C(=C(C(=O)[O-])Cl)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



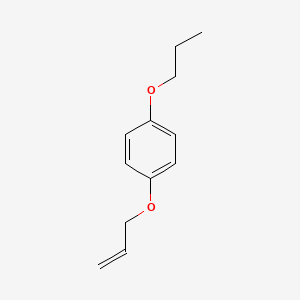
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1262735.png)

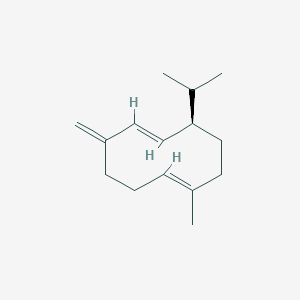

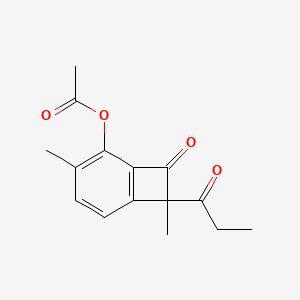
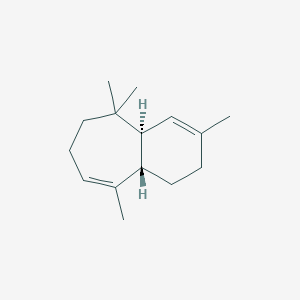
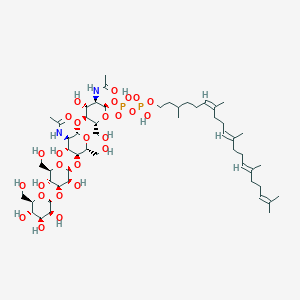
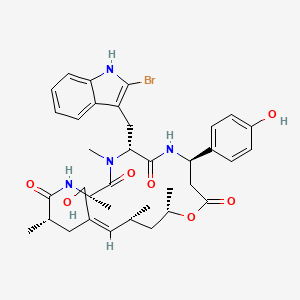

![(7R,13S)-6-[(2S)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1262749.png)
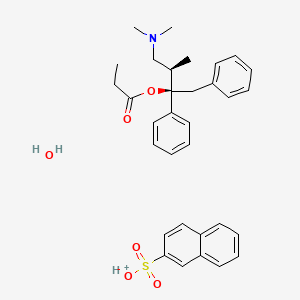
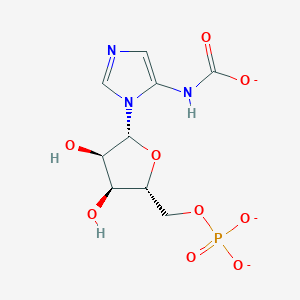
![UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1262753.png)